molecular formula C6H23N3O7P2 B12406784 (E)-C-HDMAPP (ammonium)

(E)-C-HDMAPP (ammonium)

Cat. No.: B12406784
M. Wt: 311.21 g/mol
InChI Key: VLHWKNAWRGFXCI-LESCHLGKSA-N
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Description

(E)-C-HDMAPP (ammonium) is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its ammonium ion, which plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-C-HDMAPP (ammonium) involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of (E)-C-HDMAPP (ammonium) is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistent quality and high yield. Industrial production methods may include continuous flow reactors, which allow for better control over reaction parameters and increased efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-C-HDMAPP (ammonium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can result in the formation of different oxidation states of the compound.

    Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

(E)-C-HDMAPP (ammonium) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-C-HDMAPP (ammonium) involves its interaction with specific molecular targets and pathways. The ammonium ion plays a crucial role in these interactions, influencing the compound’s reactivity and behavior. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-C-HDMAPP (ammonium) include:

  • Ammonium chloride
  • Ammonium bicarbonate
  • Quaternary ammonium salts

Uniqueness

What sets (E)-C-HDMAPP (ammonium) apart from these similar compounds is its unique structure and specific chemical properties. These properties make it particularly suitable for certain applications where other ammonium compounds may not be as effective.

Properties

Molecular Formula

C6H23N3O7P2

Molecular Weight

311.21 g/mol

IUPAC Name

azane;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonooxyphosphinic acid

InChI

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;;

InChI Key

VLHWKNAWRGFXCI-LESCHLGKSA-N

Isomeric SMILES

C/C(=C\CCP(=O)(O)OP(=O)(O)O)/CO.N.N.N

Canonical SMILES

CC(=CCCP(=O)(O)OP(=O)(O)O)CO.N.N.N

Origin of Product

United States

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